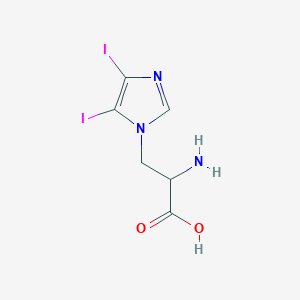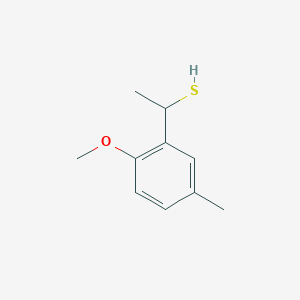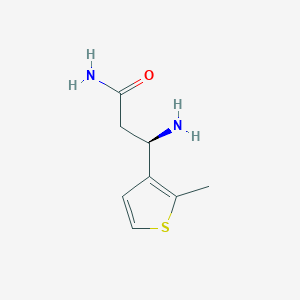
(3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide is an organic compound that features an amino group, a thiophene ring, and a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylthiophene and ®-3-aminopropanoic acid.
Formation of Intermediate: The 2-methylthiophene is subjected to a halogenation reaction to introduce a halogen atom at the 3-position, forming 3-halo-2-methylthiophene.
Coupling Reaction: The intermediate is then coupled with ®-3-aminopropanoic acid under appropriate conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Solvents: Selection of suitable solvents to improve yield and purity.
Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: Interacting with the active sites of enzymes, thereby inhibiting or modulating their activity.
Pathway Modulation: Affecting specific biochemical pathways, leading to desired therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-Amino-3-phenylpropanamide: Similar structure but with a phenyl group instead of a thiophene ring.
(3R)-3-Amino-3-(2-thienyl)propanamide: Similar structure with a thiophene ring but without the methyl group.
Uniqueness
(3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide is unique due to the presence of the 2-methylthiophene ring, which imparts distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C8H12N2OS |
|---|---|
Poids moléculaire |
184.26 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(2-methylthiophen-3-yl)propanamide |
InChI |
InChI=1S/C8H12N2OS/c1-5-6(2-3-12-5)7(9)4-8(10)11/h2-3,7H,4,9H2,1H3,(H2,10,11)/t7-/m1/s1 |
Clé InChI |
QTGVGSQOBJQZAD-SSDOTTSWSA-N |
SMILES isomérique |
CC1=C(C=CS1)[C@@H](CC(=O)N)N |
SMILES canonique |
CC1=C(C=CS1)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B13079571.png)




![2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine](/img/structure/B13079598.png)
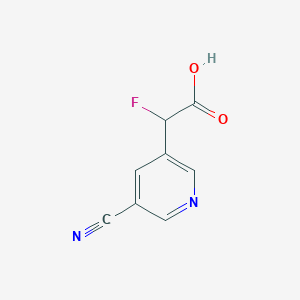

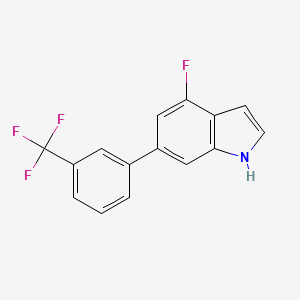
![2-{Bicyclo[2.2.1]heptan-2-yl}azetidine](/img/structure/B13079624.png)

